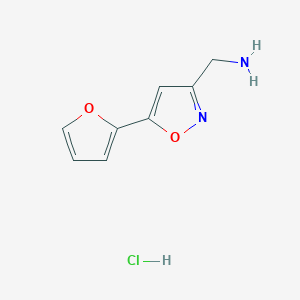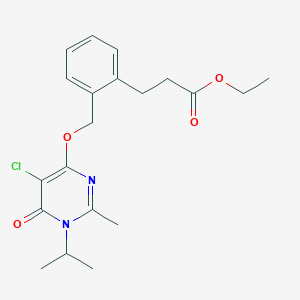
3-Amino-3-(4-phenylpiperazino)acrylonitrile
説明
3-Amino-3-(4-phenylpiperazino)acrylonitrile, also known as 3-APA, is a synthetic compound used in a variety of scientific research applications. 3-APA is a versatile compound with a wide range of biochemical and physiological effects. It is used in many laboratory experiments and is of particular interest to scientists studying the mechanisms of action of various compounds.
科学的研究の応用
Anticancer Activity
The compound 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, closely related to 3-Amino-3-(4-phenylpiperazino)acrylonitrile, was synthesized and evaluated for anticancer activity. Among these, a derivative demonstrated significant in vitro cytotoxic activity against various human tumor cell lines, suggesting potential applications in cancer treatment (Pomarnacka et al., 2004).
Biocatalytic Hydrolysis
Research on β-aminonitriles, including derivatives of 3-amino-3-phenylpropanenitrile, involved hydrolysis to amides using the nitrile biocatalytic activity of Rhodococcus rhodochrous. The enzyme showed enantioselectivity, especially for certain derivatives, highlighting potential applications in biocatalysis and enzymatic synthesis (Chhiba et al., 2012).
Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, incorporating acrylonitrile derivatives, were synthesized and characterized for optoelectronic applications. These compounds exhibited nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for protecting human eyes and optical sensors in various applications (Anandan et al., 2018).
Mercury(II) Detection
Pyridine-based derivatives of acrylonitrile showed potential as chemosensors for detecting Mercury(II) ions in aqueous ethanol solution. One of the derivatives exhibited a visible color change, which could be used for rapid, naked-eye detection of Mercury(II), demonstrating applications in environmental monitoring and safety (Pan et al., 2015).
Fluorescence Properties
Studies on (dimethylamino)arylacrylonitrile derivatives in solid state revealed significant effects on their fluorescence properties due to molecular packing and substituents. This research has implications for developing materials with specific fluorescence characteristics for various applications, including in photonic or optoelectronic devices (Percino et al., 2013).
Anthelmintic Properties
A series of acrylonitrile-containing molecules demonstrated high lethality against Haemonchus contortus, a parasitic worm. This discovery suggests potential applications of these compounds in developing new anthelmintic (anti-parasitic) drugs (Gordon et al., 2014).
Synthesis of Fluorescent Dyes
2,5-Diamino-3,6-dicyanopyrazine, a derivative synthesized from a reaction involving an acrylonitrile compound, showed potential as a fluorescent chromophore. Modifications to this compound resulted in various fluorescent dyes with different absorption and fluorescent properties, useful in the development of functional dye materials (Shirai et al., 1998).
Synthesis of Novel Heterocycles
Research on 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, which involves acrylonitrile, led to the synthesis of new thiazoline and thiophene derivatives. These compounds demonstrated potent antifungal properties, indicating their potential in developing new antifungal agents (Gomha & Abdel‐Aziz, 2012).
Safety and Hazards
特性
IUPAC Name |
3-amino-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-6-13(15)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-6H,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKBLZZEBXHMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363406 | |
| Record name | 2-Propenenitrile, 3-amino-3-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141991-47-1 | |
| Record name | 2-Propenenitrile, 3-amino-3-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)





![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)


